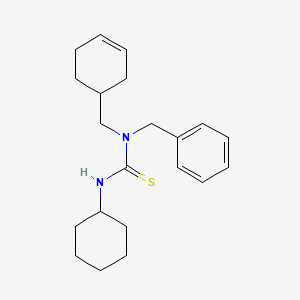
1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1-(Cyclohex-3-en-1-ylmethyl)-3-cyclohexylthioharnstoff ist eine organische Verbindung, die zur Klasse der Thioharnstoffe gehört. Thioharnstoffe sind für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt, darunter die pharmazeutische Chemie, die Landwirtschaft und die Materialwissenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Benzyl-1-(Cyclohex-3-en-1-ylmethyl)-3-cyclohexylthioharnstoff umfasst typischerweise die Reaktion von Benzylisothiocyanat mit einem geeigneten Amin. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Ethanol unter Rückflussbedingungen durchgeführt. Die Reaktion verläuft über den nukleophilen Angriff des Amins auf die Isothiocyanatgruppe, was zur Bildung des Thioharnstoffderivats führt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Synthesestationen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Wahl des Lösungsmittels, der Temperatur und der Reaktionszeit wird optimiert, um eine maximale Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Benzyl-1-(Cyclohex-3-en-1-ylmethyl)-3-cyclohexylthioharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thioharnstoffgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die entsprechenden Amine zu bilden.
Substitution: Die Benzylgruppe kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Alkylhalogenide oder Arylhalogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte Thioharnstoffderivate.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1-(Cyclohex-3-en-1-ylmethyl)-3-cyclohexylthioharnstoff hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Als potenzielles Therapeutikum untersucht, aufgrund seiner einzigartigen strukturellen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Benzyl-1-(Cyclohex-3-en-1-ylmethyl)-3-cyclohexylthioharnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Thioharnstoffgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und deren Aktivität beeinflussen. Die Verbindung kann auch mit Enzymen interagieren, deren Funktion verändern und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Benzyl-3-cyclohexylthioharnstoff: Fehlt die Cyclohex-3-en-1-ylmethylgruppe.
1-Benzyl-1-(Cyclohexylmethyl)-3-cyclohexylthioharnstoff: Ähnliche Struktur, aber mit einem anderen Substitutionsmuster.
Einzigartigkeit
1-Benzyl-1-(Cyclohex-3-en-1-ylmethyl)-3-cyclohexylthioharnstoff ist einzigartig, da er sowohl Benzyl- als auch Cyclohex-3-en-1-ylmethylgruppen enthält, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Diese strukturelle Einzigartigkeit macht ihn zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C21H30N2S |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
1-benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C21H30N2S/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-6,10-11,19-20H,3,7-9,12-17H2,(H,22,24) |
InChI-Schlüssel |
CUOWXQLKHLSLAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)N(CC2CCC=CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620931.png)
![Methyl 4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B11620941.png)
![N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B11620943.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11620949.png)
![(2Z)-2-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620954.png)
![N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)-2-naphthalenesulfonamide](/img/structure/B11620960.png)
![4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11620966.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620975.png)
![Tetrahydrofuran-2-ylmethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620996.png)
![Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11621000.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621002.png)
![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11621003.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621020.png)
![4-[4-(Benzyloxy)phenyl]-2-(ethylsulfanyl)-5-hydroxy-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11621022.png)
